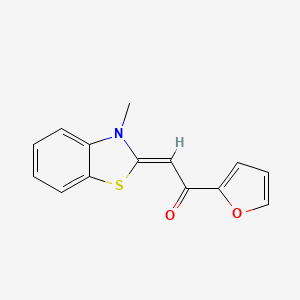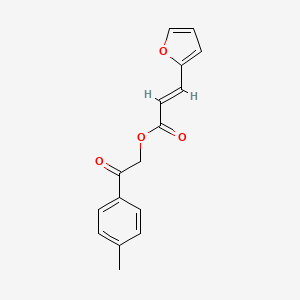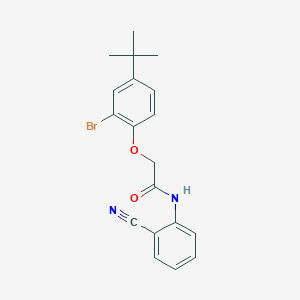![molecular formula C17H26N2O3S B4704732 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine](/img/structure/B4704732.png)
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine
Übersicht
Beschreibung
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine, also known as DSP-4, is a chemical compound that has been widely studied for its various applications in the field of scientific research. DSP-4 is a selective neurotoxin that has been used to study the noradrenergic system in the brain.
Wirkmechanismus
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine is a selective neurotoxin that acts by selectively destroying noradrenergic neurons in the brain. The mechanism of action of this compound involves the uptake of the compound into noradrenergic neurons via the norepinephrine transporter. Once inside the neuron, this compound is metabolized to a reactive intermediate that selectively destroys the neuron. The destruction of noradrenergic neurons by this compound results in a reduction in norepinephrine levels in the brain.
Biochemical and Physiological Effects:
The destruction of noradrenergic neurons by this compound has a number of biochemical and physiological effects. These include a reduction in norepinephrine levels in the brain, as well as changes in gene expression and protein levels in the brain. This compound has been shown to affect a variety of physiological and behavioral processes, including attention, arousal, and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to study the effects of noradrenergic depletion on specific physiological and behavioral processes. However, one limitation of using this compound is that it can be difficult to administer the compound in a precise and controlled manner. In addition, the effects of this compound can be long-lasting, making it difficult to study the effects of noradrenergic depletion over short time periods.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine. One area of research is the development of new compounds that can selectively target other neurotransmitter systems in the brain. Another area of research is the development of new methods for administering this compound in a precise and controlled manner. Finally, there is a need for further research on the long-term effects of noradrenergic depletion on physiological and behavioral processes.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dimethylphenyl)sulfonyl]-4-(2,2-dimethylpropanoyl)piperazine has been widely used in scientific research to study the noradrenergic system in the brain. The noradrenergic system is involved in a variety of physiological and behavioral processes, including attention, arousal, and stress response. This compound selectively destroys noradrenergic neurons in the brain, allowing researchers to study the effects of noradrenergic depletion on these processes.
Eigenschaften
IUPAC Name |
1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-6-7-14(2)15(12-13)23(21,22)19-10-8-18(9-11-19)16(20)17(3,4)5/h6-7,12H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEUQCNSSYXHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-isobutylacetamide](/img/structure/B4704651.png)
![2-[(2,5-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4704657.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4704661.png)
![ethyl {[3-(cyclohexylmethyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B4704663.png)
![4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B4704666.png)
![2-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4704681.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4704696.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4704710.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclopropylpropanamide](/img/structure/B4704715.png)




